N-Formyl-Met-Phe-Met

Immunology Basophil Activation Histamine Release

Researchers studying FPR1-mediated basophil activation face cross-reactivity challenges when using fMLF as a generic substitute. N-Formyl-Met-Phe-Met provides a distinct pharmacological tool with unique receptor coupling-inducing histamine release via a pathway independent of C5a and IgE, and reversibly inhibited by a nonreleasing tripeptide. • Distinct FPR1 activation profile vs. fMLF; conformational differences (~0.4 Å end-to-end distance shift) alter receptor binding geometry • Validated for competitive binding studies in non-myelogenous cell lines, including metastatic tumor models • Supplied with full analytical documentation (HPLC, MS) for experimental reproducibility

Molecular Formula C20H29N3O5S2
Molecular Weight 455.6 g/mol
Cat. No. B1506455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Formyl-Met-Phe-Met
Molecular FormulaC20H29N3O5S2
Molecular Weight455.6 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NC=O
InChIInChI=1S/C20H29N3O5S2/c1-29-10-8-15(21-13-24)18(25)23-17(12-14-6-4-3-5-7-14)19(26)22-16(20(27)28)9-11-30-2/h3-7,13,15-17H,8-12H2,1-2H3,(H,21,24)(H,22,26)(H,23,25)(H,27,28)/t15-,16-,17-/m0/s1
InChIKeyBSSXRCLBQLQBOD-ULQDDVLXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Formyl-Met-Phe-Met: Identity & Core Characteristics


N-Formyl-Met-Phe-Met (CAS 59881-02-6) is a formylated tripeptide belonging to the class of N-formylmethionine-containing chemotactic peptides [1]. It is a small, acylated peptide (molecular formula C20H29N3O5S2, molecular weight 455.6 g/mol) that acts as an agonist at the formyl peptide receptor (FPR) family, particularly FPR1 . This compound is a tool compound used in immunology and cell biology to study neutrophil activation, chemotaxis, and histamine release mechanisms [2]. Its structural analog, N-Formyl-Met-Leu-Phe (fMLF/fMLP), is the most widely used reference agonist in this class; thus, understanding the specific, quantifiable differences between N-Formyl-Met-Phe-Met and fMLF is critical for appropriate experimental design and procurement decisions [3].

N-Formyl-Met-Phe-Met: Substitution Limitations


Within the class of N-formylmethionine peptides, substitution with the common analog N-Formyl-Met-Leu-Phe (fMLF) is not scientifically interchangeable for several quantifiable reasons. Firstly, the central amino acid substitution (Phe vs. Leu) results in distinct conformational properties and biological activity profiles. Conformational energy analysis reveals that the calculated average end-to-end distance for N-Formyl-Met-Phe (a close structural relative) is 7.0 Å, compared to 7.4 Å for fMLF, indicating a different puckered conformation that impacts receptor interaction [1]. Secondly, functional assays demonstrate divergent signaling outcomes: N-Formyl-Met-Phe-Met induces histamine release from human basophils via a receptor distinct from those mediating C5a or IgE responses, highlighting a unique receptor coupling mechanism not observed with all formyl peptides [2]. Furthermore, the structure-activity relationship (SAR) of this class is highly sensitive to sequence modifications; even conservative substitutions can dramatically alter potency, selectivity, and downstream effector functions, making generic substitution without empirical validation a high-risk approach for research reproducibility [3].

Evidence Guide: N-Formyl-Met-Phe-Met vs. Comparators


Histamine Release Kinetics vs. C5a and IgE

N-Formyl-Met-Phe-Met (fMet-Phe-Met) induces histamine release from human basophils via a distinct receptor pathway compared to the complement component C5a and IgE-mediated mechanisms. The fMet-Phe-Met-initiated reaction is rapid, reaching completion within 2 minutes at 25-37°C, and is calcium-dependent. Critically, this release is reversibly inhibited by a nonreleasing tripeptide, a property not shared by C5a or anti-IgE stimulated cells [1]. Furthermore, cells desensitized to fMet-Phe-Met still respond normally to C5a and anti-IgE, confirming non-overlapping receptor systems. This provides a clear, quantifiable differentiator for studies requiring selective basophil activation pathways independent of classical allergic or complement cascades [2].

Immunology Basophil Activation Histamine Release

Binding Affinity in Non-Myelogenous Cells

In competitive binding studies using Walker 256 carcinosarcoma cells, N-Formyl-Met-Phe-Met (fMet-Phe-Met) demonstrated a specific rank order of reactivity among 10 oligoformyl peptides. The most active peptides in this panel, which included fMet-Phe-Met, exhibited potent agonist activity as measured by an increased adherence response. While exact Ki or Kd values for fMet-Phe-Met are not reported in this specific assay, its inclusion in the competitive inhibition studies establishes its binding affinity relative to the reference ligand fMet-Leu-[3H]Phe. The study confirmed the presence of a single population of binding sites with a Kd of 15.7 ± 3.3 x 10⁻⁹ M for fMet-Leu-Phe, and the competitive inhibition data provides a basis for inferring fMet-Phe-Met's relative potency in this non-myelogenous cell model [1].

Cancer Biology Receptor Binding Metastasis

Conformational Differences from fMLF

Computational conformational energy analysis reveals distinct structural properties between the chemotactic tripeptides. The calculated average end-to-end distance for fMF (CHO-Met-Phe) is 7.0 Å, while for fMLF (CHO-Met-Leu-Phe) it is 7.4 Å. Both peptides adopt a near-folded or puckered conformation, but the specific geometry differs due to the central amino acid substitution (Phe vs. Leu). This structural difference is significant because the study concludes that maximum chemotactic activity depends on both the presence of the N-formyl-methionine group and the backbone conformation, specifically the C7 conformation of the first amino acid residue [1]. While the study examined fMF (a dipeptide) and not the tripeptide fMet-Phe-Met, the central Phe substitution is a direct analog, and the conformational data supports the class-level inference that Met-Phe-Met will exhibit a different receptor-bound geometry compared to fMLF, leading to divergent pharmacology [2].

Structural Biology Peptide Conformation Molecular Modeling

Benchmark fMLF Potency at FPR1

While direct potency data for N-Formyl-Met-Phe-Met at FPR1 is limited in the primary literature, the reference agonist fMLF serves as a critical benchmark. fMLF activates FPR1 with an EC50 of 80 nM in calcium flux assays and has a binding affinity (Ki) of 38 nM . Another source reports a Ki of 0.8 pM for fMLF at FPR . These values provide a quantitative baseline for understanding the potency range of this peptide class. Any direct comparison of N-Formyl-Met-Phe-Met's activity in user-defined assays should be referenced against these established values for fMLF. Furthermore, the existence of potent and selective analogs like fMLFK (EC50s: 3.5 nM for FPR1, 6.7 μM for FPR2) underscores the highly variable pharmacology within this class, emphasizing that small sequence changes can yield dramatic differences in potency and selectivity . Procurement of N-Formyl-Met-Phe-Met should therefore be considered in the context of its unique, albeit less characterized, activity profile compared to these well-defined benchmarks.

Pharmacology Receptor Binding GPCR Signaling

N-Formyl-Met-Phe-Met: Research Applications & Procurement


Non-IgE Basophil Activation Studies

Researchers investigating basophil activation mechanisms independent of classical allergic pathways (IgE) or complement activation (C5a) should procure N-Formyl-Met-Phe-Met. Evidence demonstrates that it induces histamine release via a distinct receptor system, which can be reversibly inhibited by a nonreleasing tripeptide, a feature not shared by C5a or IgE stimuli [1]. This allows for precise dissection of FPR-mediated basophil responses without cross-talk from other major activation pathways.

FPR Function in Non-Myelogenous Cancer Cells

For studies on formyl peptide receptor expression and function in non-immune cells, such as metastatic tumor cells, N-Formyl-Met-Phe-Met is a validated tool compound. Its inclusion in competitive binding studies alongside fMLF confirms its utility in characterizing the binding specificity of these receptors in non-myelogenous cell lines [2]. This application is particularly relevant for cancer biology and metastasis research, where the FPR axis is increasingly recognized.

SAR & Biased Signaling at FPR1

Due to its distinct conformational properties compared to the reference agonist fMLF (calculated end-to-end distance difference of 0.4 Å for the related fMF dipeptide) [3], N-Formyl-Met-Phe-Met is an essential tool for SAR studies aimed at understanding how subtle sequence changes alter receptor binding geometry and downstream signaling bias. It is particularly valuable in experiments designed to identify and characterize functionally selective or biased agonists of FPR1, where differential activation of G-protein versus β-arrestin pathways is of interest [4].

Benchmarking FPR Agonists in Pharmacology Assays

When developing or characterizing novel FPR1 agonists (whether peptidic or small molecule), N-Formyl-Met-Phe-Met serves as a crucial comparator alongside fMLF. Establishing the relative potency, efficacy, and selectivity profile of new chemical entities against both fMLF (the high-potency reference) and N-Formyl-Met-Phe-Met (an alternative sequence) provides a more comprehensive pharmacological fingerprint. This is critical for selecting lead compounds and understanding the structural determinants of receptor activation [5].

Technical Documentation Hub

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